3-(Benzhydrylamino)-3-methylbutan-2-one
Overview
Description
3-(Benzhydrylamino)-3-methylbutan-2-one is an organic compound that features a benzhydrylamino group attached to a 3-methylbutan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzhydrylamino)-3-methylbutan-2-one typically involves the reaction of benzhydrylamine with a suitable ketone precursor. One common method is the condensation reaction between benzhydrylamine and 3-methyl-2-butanone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction, and advanced purification techniques like distillation or high-performance liquid chromatography (HPLC) are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(Benzhydrylamino)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzhydrylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Benzophenone derivatives.
Reduction: Benzhydrylamino alcohols.
Substitution: Substituted benzhydrylamino derivatives.
Scientific Research Applications
3-(Benzhydrylamino)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzhydrylamino)-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The benzhydrylamino group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzhydrylamine: Shares the benzhydrylamino group but lacks the 3-methylbutan-2-one backbone.
3-Methyl-2-butanone: Contains the 3-methylbutan-2-one structure but lacks the benzhydrylamino group.
Diphenhydramine: A similar compound with antihistamine properties, featuring a benzhydrylamino group attached to a different backbone.
Uniqueness
3-(Benzhydrylamino)-3-methylbutan-2-one is unique due to its specific combination of the benzhydrylamino group and the 3-methylbutan-2-one backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(benzhydrylamino)-3-methylbutan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14(20)18(2,3)19-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZOJXBTTHOIQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)NC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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